molecular formula C19H24N4 B2877461 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890618-59-4

5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2877461
CAS No.: 890618-59-4
M. Wt: 308.429
InChI Key: DTOAASYRUSLAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry known for its significant role in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . This scaffold is a notable class of heterocyclic compounds with potent protein kinase inhibitor activity, playing a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis . The core pyrazolo[1,5-a]pyrimidine structure provides a rigid, planar framework that is highly amenable to chemical modifications, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance binding affinity and selectivity for specific protein targets . The specific structural features of this analog—including the 5,6-dimethyl groups on the pyrimidine ring, the 3-phenyl substituent, and the N-pentylamine chain at the 7-position—are designed to optimize interactions with the ATP-binding site of various kinase targets, potentially influencing the compound's lipophilicity, solubility, and overall biological activity . Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated promising therapeutic potential across a broad spectrum of cancers, including non-small cell lung cancer (NSCLC) and melanoma, through the inhibition of key kinases such as EGFR, B-Raf, and MEK . Furthermore, this class of compounds has been successfully employed in the development of clinically approved Tropomyosin receptor kinase (Trk) inhibitors, which are used for the treatment of solid tumors harboring NTRK gene fusions . Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and enzymatic assays to probe the function of various protein kinases. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-4-5-9-12-20-18-14(2)15(3)22-19-17(13-21-23(18)19)16-10-7-6-8-11-16/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOAASYRUSLAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=C(C(=NC2=C(C=NN21)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination During Cyclization

Attempts to introduce the pentylamine group directly during cyclocondensation were unsuccessful due to steric hindrance and competing side reactions. However, pre-functionalized diketones with amine-protecting groups (e.g., Boc) showed limited success (yield: <30%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduced reaction times for both cyclocondensation and amination steps but resulted in lower yields (55–60%) due to thermal degradation.

Scalability and Industrial Considerations

Large-scale production (≥100 g) requires:

  • POCl3 Quenching : Controlled addition to ice-water to prevent exothermic runaway.
  • Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused (≥95% recovery).
  • Byproduct Management : Chlorinated byproducts are removed via activated carbon filtration.

Challenges and Optimization

Regioselectivity in Cyclocondensation

The use of 3-phenyl-1H-pyrazol-5-amine ensures regioselective formation of the pyrazolo[1,5-a]pyrimidine core. Alternative regioisomers (<5%) are removed via recrystallization from ethanol.

Amine Purity

Commercial pentylamine often contains traces of primary alcohols, which compete in substitution reactions. Distillation (b.p. 104–106°C) or molecular sieves (3Å) are employed to maintain amine purity.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison of the target compound with structurally similar analogs:

Key Structural and Functional Insights

R<sup>3</sup> Substituent (Position 3): The 3-phenyl group in the target compound contrasts with 4-fluorophenyl analogs (e.g., compound 47), which show enhanced anti-mycobacterial activity due to improved electron-withdrawing effects and target affinity . Fluorination at the 4-position is a common strategy to boost potency in pyrazolopyrimidines .

R<sup>5</sup>/R<sup>6</sup> Substituents (Positions 5 and 6):

  • The 5,6-dimethyl configuration in the target compound may reduce steric hindrance compared to bulkier groups (e.g., 5-isopropyl in Pir-14-3 ), favoring interactions with hydrophobic enzyme pockets.
  • 5-Phenyl derivatives (e.g., compound 47) exhibit strong anti-mycobacterial activity but may suffer from reduced solubility .

7-Amine Substituent:

  • Pentylamine (target) provides a flexible alkyl chain, enhancing lipophilicity and passive diffusion compared to pyridin-2-ylmethyl groups (e.g., compound 47), which improve water solubility via hydrogen bonding .
  • Imidazole-containing amines (eir-12-5c) are associated with aryl hydrocarbon receptor modulation but may introduce off-target interactions .

Table 2: Physicochemical and Pharmacokinetic Properties

Compound Melting Point (°C) logP<sup>calc</sup> Microsomal Stability (Human/Mouse) hERG Inhibition Risk References
Target Compound Not reported ~4.2 (est.) Unknown Unknown
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 158–160 3.8 >60 min (both) Low
Pir-12-5c Semi-solid 5.1 Moderate (40–60 min) Moderate
Compound 47 177–180 4.0 >60 min (both) Low

Biological Activity

5,6-Dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N4\text{C}_{15}\text{H}_{20}\text{N}_4

This compound features a pyrazolo[1,5-a]pyrimidine core with methyl and pentyl substituents that influence its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. Notably, it showed an IC50 value of 6.26 ± 0.33 μM against HCC827 cells and 6.48 ± 0.11 μM against NCI-H358 cells in two-dimensional assays .
Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific kinases and receptors:

  • Serotonin Receptor Antagonism : The compound has been identified as a potent antagonist of the serotonin 5-HT6 receptor with a K(i) value as low as 260 pM . This receptor is implicated in various neuropsychiatric disorders and may also play a role in cancer biology.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their structural modifications:

  • Substituent Effects : Variations in the size and nature of substituents on the pyrazolo ring significantly affect potency and selectivity for biological targets. For example, modifications to the phenyl group or the introduction of alkyl chains can enhance receptor affinity .

Study on Antitumor Activity

A study conducted by Bouabdallah et al. highlighted the effectiveness of related pyrazole compounds against Hep-2 and P815 cancer cell lines. The derivatives exhibited significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

Review of Pyrazole Biomolecules

A comprehensive review outlined various pyrazole derivatives' roles in cancer therapy, emphasizing their ability to induce apoptosis and inhibit cell proliferation across multiple cancer types . The review suggested that compounds with similar structures to this compound could serve as promising candidates for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.